molecular formula C11H14N2O2 B13217012 (Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine

(Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine

Cat. No.: B13217012
M. Wt: 206.24 g/mol
InChI Key: YZMULGOAZDPYJI-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine is an organic compound with the molecular formula C11H14N2O2 It is characterized by the presence of a cyclopropylmethyl group and a 2-nitrophenylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 2-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

(Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine can be compared with similar compounds such as:

    (Cyclopropylmethyl)[(2-nitrophenyl)ethyl]amine: Differing by the presence of an ethyl group instead of a methyl group.

    (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine: Differing by the position of the nitro group on the phenyl ring.

    (Cyclopropylmethyl)[(2-aminophenyl)methyl]amine: Differing by the presence of an amino group instead of a nitro group.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-cyclopropyl-N-[(2-nitrophenyl)methyl]methanamine

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-4-2-1-3-10(11)8-12-7-9-5-6-9/h1-4,9,12H,5-8H2

InChI Key

YZMULGOAZDPYJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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